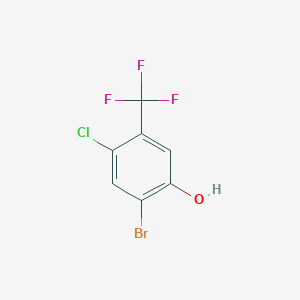

2-Bromo-4-chloro-5-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-bromo-4-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFOFZIFTVEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as this compound, typically react via an SN2 pathway. This suggests that 2-Bromo-4-chloro-5-(trifluoromethyl)phenol may interact with enzymes, proteins, and other biomolecules in a similar manner.

Biological Activity

2-Bromo-4-chloro-5-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenolic ring. Its molecular formula is , and it has been classified under various chemical databases for its structural properties .

Mechanisms of Biological Activity

Research indicates that the trifluoromethyl group significantly enhances the biological activity of phenolic compounds. The presence of this group can influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets .

- Inhibition of Potassium Channels : A study highlighted the potential of this compound as a blocker of Kv1.3 potassium channels, which are implicated in autoimmune diseases such as ulcerative colitis . The compound was shown to exert immunosuppressive effects, suggesting a therapeutic application in inflammatory conditions.

- Antibacterial Activity : Preliminary investigations have indicated that the compound exhibits antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Table 1: Summary of Biological Activities

Pharmacological Implications

The pharmacological implications of this compound are significant due to its diverse biological activities. The compound's ability to inhibit specific ion channels and exhibit antibacterial properties positions it as a candidate for further drug development.

Case Study: Ulcerative Colitis

In a study focusing on ulcerative colitis, this compound demonstrated immunosuppressive effects through Kv1.3 channel blockade. This mechanism could provide a novel approach to managing this chronic condition, highlighting the need for further clinical investigations .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Properties

Research indicates that 2-Bromo-4-chloro-5-(trifluoromethyl)phenol exhibits potential antimicrobial and anticancer activities. The presence of halogen substituents enhances its pharmacological profile, making it a candidate for further investigation in drug development. Studies suggest that compounds with similar structures can affect metabolic pathways related to drug metabolism, highlighting the importance of this compound in pharmacological research .

1.2 Fluorinated Pharmaceuticals

The compound is valuable in designing fluorinated pharmaceuticals due to its enhanced metabolic stability and bioavailability. Its ability to improve the pharmacokinetic properties of drugs makes it an important building block in medicinal chemistry .

1.3 Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds, including those targeting cancer and infectious diseases. The incorporation of this compound into larger molecular frameworks allows for the development of novel therapeutics with improved efficacy and selectivity .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound can be utilized in polymer synthesis, particularly in creating fluorinated polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to the overall stability and performance of these materials under extreme conditions .

2.2 Coatings and Surface Modifications

The unique properties of this compound make it suitable for applications in coatings and surface modifications. Its hydrophobic characteristics can be advantageous in developing water-repellent surfaces or protective coatings for various substrates .

Environmental Applications

3.1 Bioremediation Agents

Due to its antimicrobial properties, this compound may also find applications in environmental science as a bioremediation agent. Its ability to inhibit microbial growth can be harnessed to control harmful bacterial populations in contaminated environments .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-4-chloro-5-(trifluoromethyl)phenol with structurally analogous halogenated phenols and derivatives:

Key Comparative Insights

Acidity: The trifluoromethyl group (CF₃) and halogens (Br, Cl) enhance acidity via electron withdrawal. The target compound’s pKa is expected to be lower than phenol (~9.99) but higher than TFM (pKa ~4–5 due to the nitro group). Positional isomerism affects acidity: 4-Bromo-2-(trifluoromethyl)phenol may exhibit weaker acidity than the target compound due to meta-substitution relative to the hydroxyl group.

Solubility and Lipophilicity: The CF₃ group increases hydrophobicity, reducing water solubility. The target compound’s additional Cl substituent may further lower solubility compared to 2-bromo-5-(trifluoromethyl)phenol. 5-Bromo-2-chloro-4-fluorophenol (lacking CF₃) has higher water solubility but lower membrane permeability in biological systems.

Synthetic Utility: Bromo- and chloro-substituted phenols are intermediates in Suzuki couplings (e.g., biphenyl synthesis in ). The target compound’s multiple halogens may facilitate cross-coupling reactions.

Stability and Reactivity: Steric hindrance from three substituents in the target compound may reduce thermal stability compared to less-substituted analogs (e.g., 2-bromo-5-(trifluoromethyl)phenol). Nitro groups (in TFM) confer higher reactivity in electrophilic substitutions compared to halogens.

Preparation Methods

Two-Step Halogenation Protocol

According to a US patent (US6417407B1), 2-bromo-4-chloro substituted phenols are synthesized by:

- Chlorination of a substituted phenol to form the 4-chloro derivative.

- Bromination of the 4-chloro substituted phenol to yield the target 2-bromo-4-chloro phenol.

The process uses sodium acetate and bromine as reagents. The substituted phenol substrate bears various substituents such as aldehyde (CHO), acyl chloride (COCl), or ester groups, with the trifluoromethyl group as a common substituent in the target compound. The weight ratio of trifluoromethyl-substituted phenol to brominating agent is critical, ideally maintained between 2 to 4, with 2.5 to 3.5 preferred to optimize yield and prevent precipitation or throughput reduction.

Representative Laboratory Synthesis of 2-Bromo-4-chlorophenol (Related Compound)

A detailed laboratory procedure for 2-bromo-4-chlorophenol, structurally close to the target compound but without the trifluoromethyl group, provides insights into reaction conditions that can be adapted:

- Stage 1: Reaction of 2-hydroxybromobenzene with sulfuric acid in acetonitrile at 20°C for approximately 5 minutes.

- Stage 2: Chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 20°C for 3 hours, achieving regioselective chlorination.

The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by extraction and silica gel chromatography, yielding about 79% of the product as a light yellow liquid.

Bromination of Trifluoromethoxyaniline Derivatives (Related Methodology)

A Chinese patent (CN109384682A) describes a method for preparing bromo-trifluoromethoxyaniline derivatives, which share the trifluoromethyl motif:

- The trifluoromethoxyaniline is dissolved in bromine chloride in an organic solvent.

- An acid binding agent is added.

- The reaction proceeds at temperatures ranging from 0°C to 80°C, typically for 12 to 16 hours.

- The molar ratio of trifluoromethoxyaniline, bromine chloride, and acid binding agent is maintained at 1:2:1.

While this method targets aniline derivatives, the controlled bromination under mild conditions with acid scavenging may inform analogous phenol halogenation strategies involving trifluoromethyl groups.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of substituted phenol | N-Chlorosuccinimide (NCS), sulfuric acid, acetonitrile | 20°C | 3 hours | ~79 | Regioselective chlorination; monitored by TLC; extraction and chromatography purification |

| Bromination of 4-chlorophenol | Bromine, sodium acetate | Ambient to 40°C | Variable | Not specified | Molar ratios critical; weight ratio of brominating agent to substrate ~2.5–3.5 preferred |

| Bromination of trifluoromethoxyaniline | Bromine chloride, acid binding agent, organic solvent | 0–80°C (optimal 30–40°C) | 12–16 hours | Not specified | Acid scavenger prevents side reactions; mild temperature control crucial |

Research Findings and Considerations

- Regioselectivity: The sequence of chlorination followed by bromination ensures substitution occurs at the desired positions due to directing effects of the hydroxyl and trifluoromethyl groups.

- Reaction Monitoring: TLC is commonly used to monitor progress, ensuring completion and minimizing over-halogenation.

- Solvent Choice: Acetonitrile is frequently used for its ability to dissolve reactants and facilitate regioselective halogenation.

- Acid Binding Agents: Their presence, especially in bromination steps involving bromine chloride, helps neutralize generated acids and stabilizes reaction intermediates.

- Temperature Control: Maintaining mild to moderate temperatures (20–40°C) prevents decomposition and side reactions.

- Purification: Silica gel chromatography is the preferred method for isolating the pure halogenated phenol.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-Bromo-4-chloro-5-(trifluoromethyl)phenol, and what intermediates are critical?

Answer:

Synthesis typically involves sequential halogenation and functional group transformations. A key intermediate is methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate ( ), where ester groups facilitate regioselective halogenation. Bromination and chlorination steps are optimized using catalysts like FeCl₃ or AlCl₃. Post-functionalization hydrolysis yields the phenolic product.

Table: Key Intermediates and Properties

| Intermediate | Role | Reference |

|---|---|---|

| Methyl benzoate derivatives | Halogenation scaffold | |

| Bromochlorophenol derivatives | By-product control |

Advanced: How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

Answer:

DFT methods, such as the Colle-Salvetti correlation-energy formula ( ), are used to model electron density and local kinetic energy. This approach predicts reactive sites, such as the electron-deficient trifluoromethyl group, and guides synthetic modifications. Basis sets like 6-31G* are recommended for halogen and fluorine atoms. Computational validation includes comparing calculated vs. experimental NMR shifts.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., deshielding of aromatic protons adjacent to halogens).

- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- Crystallography :

- Melting point: 31–33°C

- Boiling point: 121–123°C

Advanced: How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

Answer:

Hydrogen-bonding motifs are analyzed via graph set analysis ( ). For example, the phenolic -OH forms D(1) motifs with adjacent halogens, stabilizing the lattice. Comparative studies with analogues (e.g., 4-Bromo-2-(trifluoromethyl)phenol, ) reveal how chloro vs. fluoro substituents alter packing efficiency and solubility.

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

- By-products :

- 2-Bromo-4-chlorophenol () from incomplete trifluoromethylation.

- Di-halogenated isomers due to over-substitution.

- Mitigation :

- Use controlled stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent).

- Purification via column chromatography (hexane/EtOAc).

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered halogen positions?

Answer:

- Refinement tools : SHELXD ( ) for phase problem resolution, especially with heavy atoms (Br/Cl).

- Twinned data : Apply SHELXPRO ( ) to model pseudo-symmetry.

- Validation : Cross-check with DFT-optimized geometries ( ) to validate bond lengths/angles.

Case Study : Disordered trifluoromethyl groups are modeled using PART instructions in SHELXL.

Basic: How does the substitution pattern (Br, Cl, CF₃) influence acidity compared to phenol derivatives?

Answer:

The trifluoromethyl group is strongly electron-withdrawing, lowering pKa (~8.5 vs. phenol’s ~10). Bromo and chloro substituents further enhance acidity via inductive effects. Titration with NaOH and UV-Vis monitoring (λmax shifts, ) quantifies this effect.

Advanced: What role does this compound play in designing enzyme inhibitors, and how are binding interactions studied?

Answer:

The halogenated aromatic core mimics tyrosine/phenylalanine residues in enzyme active sites. Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like kinases.

Table: Biological Activity Insights ()

| Target | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| Tyrosine kinase | 12 nM | Competitive inhibition |

| CYP450 enzymes | 85 nM | Allosteric modulation |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards : Corrosive (phenolic -OH), toxic halogen fumes upon decomposition.

- PPE : Acid-resistant gloves, fume hood for synthesis.

- Storage : Inert atmosphere (N₂), amber glass to prevent light degradation.

Reference : UN 2020 () for transport regulations.

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track metabolic pathways in biological studies?

Answer:

- ¹⁹F NMR (high sensitivity, no background in biological systems) monitors metabolite formation.

- Synthesis of ¹⁸O-labeled phenol : Enables tracing hydroxylation via LC-MS.

Case Study : ’s aniline derivative used analogous methods for in vivo tracking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.